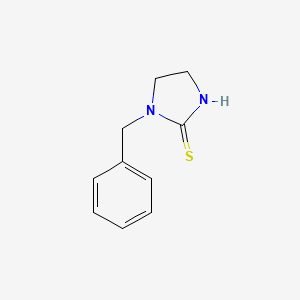

1-Benzyl-2-mercaptoimidazoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H12N2S |

|---|---|

Molecular Weight |

192.28 g/mol |

IUPAC Name |

1-benzylimidazolidine-2-thione |

InChI |

InChI=1S/C10H12N2S/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13) |

InChI Key |

XNPVCJCUZCIAIH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=S)N1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 2 Mercaptoimidazoline and Its Derivatives

Classical Synthetic Routes to the 1-Benzyl-2-mercaptoimidazoline Core Structure

Traditional methods for synthesizing the this compound core often rely on well-established condensation and cyclization reactions. These routes typically involve the sequential formation of the imidazoline (B1206853) ring from acyclic precursors.

Condensation Reactions for Imidazoline Ring Formation in this compound Synthesis

Condensation reactions are fundamental to the formation of the imidazoline ring in this compound. A common strategy involves the reaction of a 1,2-diamine derivative with a source of the thiocarbonyl group. For instance, the synthesis of the related 1-benzyl-2-mercapto-5-hydroxymethyl-imidazole involves the reaction of 1,3-dihydroxyacetone (B48652) with potassium thiocyanate (B1210189) in the presence of an acid, followed by reaction with benzylamine. justia.com This initial condensation and cyclization yield the core mercaptoimidazole structure.

Another classical approach is the Debus-Radziszewski reaction, which, while historically significant for imidazole (B134444) synthesis, often suffers from drawbacks like low yields and the generation of by-products. tandfonline.com The reaction of N-benzyl-1,2-diaminobenzene with alcohols can also lead to 1,2-disubstituted benzimidazoles, a related class of compounds, through a dehydrogenative coupling mechanism. frontiersin.org

Cyclization Strategies and Precursors in the Synthesis of this compound

The cyclization step is a critical juncture in the synthesis of this compound. The choice of precursors is crucial for an efficient cyclization process. A key precursor for a related compound, 1-benzyl-5-hydroxymethyl-2-mercaptoimidazole, is derived from 1,3-dihydroxyacetone. ut.ac.ir The synthesis of 1-phenyl-2-mercapto-5-carbethoxyimidazole, a similar structure, is achieved by reacting the sodium enolate salt of N-formyl-N-phenyl-C-formylglycine ethyl ester with hydrochloric acid and sodium thiocyanate, followed by heating to induce cyclization. google.com

The intramolecular cyclization of thiourea (B124793) derivatives is another prominent strategy. For example, the reaction of 5-amino-2-mercaptobenzimidazole (B160934) with phenacyl bromides, followed by treatment with ammonium (B1175870) thiocyanate, leads to the formation of a mercaptoimidazole ring fused to a benzimidazole (B57391) core in a one-pot, four-component reaction. tandfonline.com The cyclization can be viewed as an intramolecular nucleophilic attack of a nitrogen atom onto a carbon atom of a thiocyanate or a related functional group, leading to the formation of the five-membered imidazoline ring.

| Precursor(s) | Reagents | Product | Reference |

| 1,3-dihydroxyacetone, Potassium thiocyanate, Benzylamine | Acid | 1-Benzyl-2-mercapto-5-hydroxymethyl-imidazole | justia.com |

| N-formyl-N-phenyl-C-formylglycine ethyl ester sodium enolate | HCl, NaSCN | 1-Phenyl-2-mercapto-5-carbethoxyimidazole | google.com |

| 5-amino-2-mercaptobenzimidazole, Phenacyl bromides | NH4SCN, Acetic acid, Sodium acetate | Thioalkylated benzimidazole-linked 4-substituted mercaptoimidazole | tandfonline.com |

Modern and Sustainable Approaches for this compound Synthesis

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of heterocyclic compounds, including this compound and its analogues.

Catalytic Methods in the Formation of this compound

Catalysis plays a pivotal role in modern organic synthesis by offering milder reaction conditions, higher selectivity, and reduced waste. acs.org In the context of imidazoline synthesis, various catalytic systems have been explored. For instance, the synthesis of 1,2-disubstituted benzimidazoles, which are structurally related to this compound, has been achieved using iron-catalyzed acceptorless dehydrogenative coupling of alcohols with aromatic diamines. frontiersin.org This method is advantageous due to the low toxicity and abundance of iron. frontiersin.org

Phosphoric acid has been employed as an eco-friendly homogeneous catalyst for the condensation reaction of o-phenylenediamine (B120857) and aromatic aldehydes to produce 1-benzyl-2-phenyl-benzimidazole derivatives in excellent yields and under mild conditions. researchgate.net Other catalytic reagents, such as scandium triflate (Sc(OTf)3) and bismuth triflate (Bi(OTf)3), have been effectively used in Friedel-Crafts benzylation reactions, a key step in introducing the benzyl (B1604629) group. beilstein-journals.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste, a core principle of green chemistry. acs.org

| Catalyst | Reactants | Product | Key Advantages | Reference |

| Iron complex | Primary alcohols, Aromatic diamines | 1,2-disubstituted benzimidazoles | Eco-friendly, Efficient | frontiersin.org |

| Phosphoric acid | o-phenylenediamine, Aromatic aldehydes | 1-benzyl-2-phenyl-benzimidazole derivatives | Green catalyst, Mild conditions, Excellent yields | researchgate.net |

| Sc(OTf)3 / Bi(OTf)3 | Arenes, Benzyl alcohols | 1,1-diarylalkanes | Water and air tolerant (Sc(OTf)3) | beilstein-journals.org |

Microwave-Assisted Synthesis of this compound and Analogues

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.comnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds. For example, the synthesis of 2-(benzylthio)imidazo[1,2-a]pyrimidin-5-ones was significantly expedited from several days to just 80 minutes using microwave irradiation. nih.gov

Similarly, a simple and efficient microwave-assisted method for the synthesis of 1,2-disubstituted benzimidazoles has been reported, which proceeds under solvent-free conditions with a catalytic amount of Er(OTf)3. mdpi.com This approach offers quantitative yields in very short reaction times (5-10 minutes). mdpi.com The application of microwave irradiation in multicomponent reactions has also been shown to be highly effective, providing access to complex molecules in a fraction of the time required by conventional heating. nih.gov

| Compound Class | Reaction Conditions | Time Reduction | Yield | Reference |

| 2-(benzylthio)imidazo[1,2-a]pyrimidin-5-ones | Microwave irradiation | Days to 80 minutes | Good | nih.gov |

| 1,2-disubstituted benzimidazoles | Microwave, Er(OTf)3 (1% mol), solvent-free | 60 min to 5 min | >96% | mdpi.com |

| Boron-containing 1,4-dihydropyridines | Microwave irradiation, ethanol | 24 h to 0.25-0.33 h | 18-80% | nih.gov |

Green Chemistry Principles Applied to this compound Production (e.g., Solvent-Free, Aqueous Medium)

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. acs.orgnih.gov This includes the use of greener solvents, solvent-free conditions, and the prevention of waste. ut.ac.irnih.gov

Solvent-free synthesis, often coupled with microwave irradiation, represents a significant advancement in green chemistry. The synthesis of 1,2-disubstituted benzimidazoles catalyzed by Er(OTf)3 is a prime example of a solvent-free reaction that is both rapid and high-yielding. mdpi.com The use of water as a solvent is another key aspect of green chemistry. For instance, a dodecylbenzenesulfonic acid (DBSA) has been used as a surfactant-type Brønsted acid catalyst for the dehydrative nucleophilic substitution of benzyl alcohols in water. beilstein-journals.org

Furthermore, the concept of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is central to green synthesis. acs.org Multicomponent reactions are particularly noteworthy in this regard as they often proceed with high atom economy, reducing the number of synthetic steps and purification requirements. tandfonline.comnih.gov The use of renewable feedstocks and the design of biodegradable products are also integral to the long-term goals of green chemistry in pharmaceutical production. nih.gov

Process Optimization and Scale-Up Considerations for this compound Synthesis

The efficient synthesis of this compound and its derivatives is crucial for its practical application. Process optimization and scale-up from laboratory to industrial production require careful consideration of various factors to ensure safety, cost-effectiveness, and high yield and purity of the final product.

A key synthetic route for a closely related compound, 1-benzyl-2-mercapto-5-hydroxymethylimidazole, involves a one-pot reaction of an amine salt, a carbonyl compound, and a thiocyanate source in the presence of an acid catalyst. google.com This process, detailed in a patented method, provides a solid foundation for understanding the scalable synthesis of this compound.

Reaction Parameters and Optimization

Reactants and Stoichiometry: The synthesis described in the patent literature utilizes benzylammonium chloride, 1,3-dihydroxyacetone dimer, and potassium thiocyanate. google.com The molar ratios of these reactants are a critical parameter for optimization to maximize the yield and minimize unreacted starting materials and byproducts.

Solvent Selection: The choice of solvent is crucial as it affects reactant solubility, reaction rate, and ease of product isolation. The patented process employs isopropanol (B130326) as the reaction solvent. google.com For industrial scale-up, factors such as solvent cost, toxicity, environmental impact, and ease of recovery and recycling are important considerations. Alternative solvents could be explored to improve process efficiency and greenness.

Catalyst: Acetic acid is used as a catalyst in the described synthesis. google.com The optimization of catalyst loading is essential; too little may result in slow reaction rates, while too much could lead to side reactions or complicate the purification process. Investigating alternative, more efficient, or recyclable catalysts could be a key area for process improvement.

Temperature and Reaction Time: The reaction is carried out at room temperature for 24 hours. google.com Optimizing the temperature profile can significantly reduce the reaction time. However, this must be balanced against the potential for increased byproduct formation at higher temperatures. Continuous monitoring of the reaction progress using techniques like HPLC can help determine the optimal reaction endpoint.

Scale-Up Challenges and Strategies

Translating a laboratory-scale synthesis to a large-scale industrial process presents several challenges:

Mixing and Mass Transfer: Ensuring efficient mixing becomes more challenging in large reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased impurities. The use of appropriate reactor designs with efficient agitation systems is critical.

Heat Transfer and Exothermicity: Although the described reaction is conducted at room temperature, many chemical reactions are exothermic. On a large scale, the dissipation of heat becomes a significant safety concern. A thorough understanding of the reaction's thermal profile is necessary to design an adequate cooling system and prevent thermal runaway.

Product Isolation and Purification: The patented method involves precipitation of the product by adding water, followed by filtration and washing. google.com On a large scale, the efficiency of filtration and the volume of solvents required for washing become significant operational and cost factors. Optimization of the precipitation and filtration conditions, as well as exploring alternative purification techniques like recrystallization from a more suitable solvent system, would be necessary. The physical properties of the precipitate, such as particle size and morphology, can also impact the ease of filtration and drying.

Waste Management: The environmental impact of the process is a major consideration in industrial synthesis. Minimizing waste generation by optimizing reaction stoichiometry, recycling solvents, and developing environmentally benign work-up procedures are key aspects of a green and sustainable manufacturing process.

The following table summarizes the reaction details for the synthesis of a 1-benzyl-2-mercaptoimidazole derivative as described in the literature, which serves as a model for the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Product | Ref |

| Benzylammonium chloride | 1,3-Dihydroxyacetone dimer | Potassium thiocyanate | Isopropanol | Acetic acid | Room Temp. | 24 | 92.6 | 1-Benzyl-2-mercapto-5-hydroxymethylimidazole | google.com |

| Ethylammonium chloride | 1,3-Dihydroxyacetone dimer | Potassium thiocyanate | Isopropanol | Acetic acid | Room Temp. | 24 | 81.0 | 1-Ethyl-2-mercapto-5-hydroxymethylimidazole | google.com |

Synthesis of Derivatives

The synthesis of derivatives of this compound often involves the modification of the mercapto group. For instance, the sulfur atom can be readily alkylated to form 2-alkylthio-1-benzyl-imidazoles. A common method involves the reaction of the mercaptoimidazole with an alkyl halide in the presence of a base.

The table below provides examples of the synthesis of S-alkylated derivatives of a related mercaptoimidazole.

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) | Ref |

| 1-Benzyl-5-hydroxymethyl-2-mercaptoimidazole | Iodomethane | Sodium hydroxide (B78521) | Methanol | 1-Benzyl-5-hydroxymethyl-2-methylthioimidazole | - | ut.ac.ir |

| 1-Benzyl-5-hydroxymethyl-2-mercaptoimidazole | Ethyl iodide | Sodium hydroxide | Methanol | 1-Benzyl-2-ethylthio-5-hydroxymethylimidazole | 78 | ut.ac.ir |

Further functionalization of these derivatives is also possible. For example, the hydroxymethyl group in these examples can be oxidized to an aldehyde, which can then participate in further reactions like the Hantzsch dihydropyridine (B1217469) synthesis. ut.ac.ir

Structural Elucidation and Conformational Analysis of 1 Benzyl 2 Mercaptoimidazoline

Advanced Spectroscopic Techniques for Structural Characterization of 1-Benzyl-2-mercaptoimidazoline

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in this compound. Each technique offers unique insights, and together they allow for an unambiguous elucidation of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra are instrumental in confirming the connectivity of the benzyl (B1604629) and imidazoline (B1206853) moieties.

A critical aspect of the structure of 2-mercaptoimidazoles is the potential for thione-thiol tautomerism. NMR studies on related 2-mercaptoazoles have shown that the thione form is overwhelmingly predominant in solutions like deuterated DMSO. researchgate.net The large chemical shift difference of approximately 100 ppm for the nitrogen atoms in ¹⁵N NMR spectra between iminothiol and thioamide forms allows for definitive assignment. researchgate.net

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton. The benzyl group's methylene (B1212753) (CH₂) protons typically appear as a sharp singlet, while the five aromatic protons produce a multiplet in the aromatic region. The two methylene protons of the imidazoline ring (CH₂-CH₂) would appear as a singlet or a more complex pattern depending on their magnetic equivalence. The N-H proton of the thioamide group is expected to be a broad singlet. In similar structures, such as 1-benzyl-substituted imidazoles, the benzylic CH₂N protons are observed around 5.0-5.5 ppm, and the aromatic protons are found in the 7.0-7.5 ppm range. ut.ac.ir

¹³C NMR: The carbon spectrum provides further confirmation of the molecular skeleton. It would show characteristic signals for the benzylic carbon, the aromatic carbons of the phenyl ring, the two sp³ hybridized carbons of the imidazoline ring, and, significantly, the C=S carbon (thiocarbonyl). The chemical shift of the thiocarbonyl carbon is a key indicator of the thione tautomer's presence and typically appears well downfield. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Signal Type | Predicted Chemical Shift (ppm) | Notes |

| Aromatic C-H | Multiplet | 7.20 - 7.50 | 5 protons from the benzyl ring. |

| Benzylic CH₂ | Singlet | ~5.10 | 2 protons, position influenced by the nitrogen atom. |

| Imidazoline CH₂-CH₂ | Singlet/Multiplet | ~3.60 | 4 protons on the saturated part of the ring. |

| N-H | Broad Singlet | Variable | Position and broadening depend on solvent and concentration. |

| C=S | ¹³C Signal | >160 | Thiocarbonyl carbon, characteristic of the thione tautomer. |

| Aromatic Carbons | ¹³C Signals | 127 - 137 | Multiple signals for the 6 carbons of the phenyl ring. |

| Benzylic CH₂ | ¹³C Signal | ~50 | |

| Imidazoline CH₂ | ¹³C Signal | ~45 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's functional groups. uc.edu These two methods are complementary; IR spectroscopy is more sensitive to polar bonds with strong dipole moment changes during vibration (e.g., C=O, N-H), while Raman spectroscopy is more sensitive to non-polar, symmetric bonds (e.g., C=C, C-S). photothermal.com

For this compound, the vibrational spectra are key to confirming the presence of specific functional groups and, crucially, to identifying the dominant tautomeric form in the solid state. researchgate.net The presence of a distinct N-H stretching vibration (typically around 3100-3300 cm⁻¹) and the absence of a sharp S-H stretching band (which would appear near 2550-2600 cm⁻¹) is strong evidence for the thione structure. researchgate.net Furthermore, a strong absorption band corresponding to the C=S stretching vibration, usually found in the 1050-1250 cm⁻¹ region, reinforces this assignment. Other expected bands include C-H stretching from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and C-N stretching vibrations. rsc.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| N-H Stretch | Thioamide | 3100 - 3300 | IR |

| Aromatic C-H Stretch | Benzyl Ring | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | Benzyl & Imidazoline CH₂ | 2850 - 3000 | IR, Raman |

| C=S Stretch | Thiocarbonyl | 1050 - 1250 | IR, Raman (often strong in Raman) |

| C-N Stretch | Imidazoline Ring | 1200 - 1350 | IR |

| Aromatic C=C Bending | Benzyl Ring | 1450 - 1600 | IR, Raman |

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. uni-saarland.de

For this compound (C₁₀H₁₀N₂S), the molecular ion peak (M⁺˙) would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern is predictable based on the stability of the resulting fragments. A common and prominent fragmentation pathway for N-benzyl compounds is the cleavage of the bond between the benzylic carbon and the nitrogen atom. libretexts.org This would result in the formation of a highly stable benzyl cation or tropylium (B1234903) ion at m/z 91. This fragment is often the base peak in the spectrum. The other fragment would be the imidazoline-2-thione radical.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Formula | Notes |

| 190 | [M]⁺˙ (Molecular Ion) | [C₁₀H₁₀N₂S]⁺˙ | The intact ionized molecule. |

| 91 | [C₇H₇]⁺ | Tropylium Ion | A very common and stable fragment from benzyl groups, often the base peak. |

| 99 | [M - C₇H₇]˙ | Imidazoline-2-thione radical | Resulting from the loss of the benzyl group. |

Crystallographic Studies of this compound and its Complexes

Crystallographic studies, particularly X-ray diffraction, provide the most definitive structural information for a molecule in its solid state.

Single-crystal X-ray diffraction (SC-XRD) analysis allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the exact three-dimensional arrangement of atoms in the crystal lattice. mdpi.com While no published crystal structure for this compound itself was found in a survey of crystallographic databases, analysis of related structures provides insight into expected features.

An SC-XRD study would definitively confirm the thione tautomer in the solid state by locating the hydrogen atom on one of the nitrogen atoms and determining the C-S bond length, which would be consistent with a double bond. The analysis would also reveal the planarity of the imidazoline ring and the conformation of the benzyl group relative to the heterocyclic ring. In crystal structures of other benzyl-substituted heterocycles, the benzyl ring is often oriented at a significant dihedral angle to the plane of the heterocyclic ring to minimize steric hindrance. nih.gov

Co-crystallization is a technique in crystal engineering where two or more different molecular components are combined in a single crystal lattice through non-covalent interactions. researchgate.netnih.gov This approach can be used to modify the physicochemical properties of a substance. ijper.org

This compound is an excellent candidate for co-crystallization studies due to its array of functional groups capable of forming robust supramolecular synthons. The thioamide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S), making it capable of forming strong, directional hydrogen bonds. researchgate.net The aromatic benzyl group can participate in π-π stacking and C-H···π interactions. nih.gov

While specific co-crystal studies involving this compound are not reported in the surveyed literature, it is anticipated that it could form co-crystals with various co-formers (e.g., carboxylic acids, amides) through these predictable interactions. Such studies would reveal how the molecule arranges itself with other components, providing insight into its potential for use in crystal engineering and materials science.

Conformational Preferences and Tautomeric Forms of this compound

The structural dynamics of this compound are characterized by the interplay of conformational isomerism and prototropic tautomerism. These phenomena are crucial for understanding its chemical behavior and reactivity. The molecule's flexibility, primarily due to the benzyl substituent, combined with the potential for proton migration within the mercaptoimidazoline core, gives rise to a complex potential energy surface with multiple stable and transient structures.

Tautomeric Equilibrium: Thione vs. Thiol Forms

This compound can exist in two primary tautomeric forms: the thione form (1-benzylimidazolidine-2-thione) and the thiol form (1-benzyl-2-mercapto-1H-imidazole). This equilibrium is a common feature in 2-mercaptoazole systems. researchgate.net

Thione Tautomer: This form contains a thiocarbonyl group (C=S) and is formally named 1-benzyl-1H-imidazole-2(3H)-thione.

Thiol Tautomer: This form contains a sulfhydryl group (-SH) attached to the imidazole (B134444) ring, resulting in an aromatic imidazole system.

Theoretical and experimental studies on related 2-mercaptoimidazoles and 2-mercaptobenzimidazoles have consistently shown that the thione tautomer is the predominant and more stable form in both the solid state and in various solvents. researchgate.netresearchgate.net Density functional theory (DFT) calculations on analogous compounds indicate that the thione form is energetically favored. researchgate.net This preference is generally attributed to the greater stability of the C=S double bond compared to the C=N double bond within the ring in the thiol form, and the stability of the amide-like resonance structure in the thione.

The equilibrium can be influenced by solvent polarity. In some heterocyclic systems, polar solvents can shift the equilibrium by preferentially solvating one tautomer over the other, though the thione form typically remains dominant. researchgate.netrsc.org

Table 1: Primary Tautomeric Forms of this compound

| Tautomeric Form | IUPAC Name | Key Functional Group | Predicted Relative Stability |

| Thione | 1-Benzyl-1H-imidazole-2(3H)-thione | Thiocarbonyl (C=S) | More Stable |

| Thiol | 1-Benzyl-2-mercapto-1H-imidazole | Sulfhydryl/Thiol (-SH) | Less Stable |

Conformational Analysis

Conformational flexibility in this compound arises from the rotation around single bonds. The most significant rotation is about the σ-bond connecting the benzylic carbon to the nitrogen atom of the imidazoline ring (N1-C_benzyl).

Analysis of related structures suggests that the dihedral angle (C2-N1-C_benzyl-C_phenyl) would be significantly different from 0° or 180° to alleviate steric strain. The precise angle represents a balance between steric repulsion and electronic effects, such as conjugation.

Table 2: Hypothetical Conformational Analysis Data for this compound (Thione Form)

This table illustrates the type of data obtained from computational chemistry studies to determine conformational preferences. The values are representative examples based on general principles of conformational analysis. pharmacy180.comlibretexts.org

| Conformer | Dihedral Angle (C2-N1-C_benzyl-C_phenyl) | Description | Predicted Relative Energy (kcal/mol) |

| Anti-periplanar (Eclipsed) | 180° | Phenyl ring is anti and eclipsed relative to C2. High steric strain. | +5.0 (Transition State) |

| Syn-periplanar (Eclipsed) | 0° | Phenyl ring is syn and eclipsed relative to C2. Highest steric strain. | +6.5 (Transition State) |

| Gauche (Staggered) | ~60° | A staggered conformation minimizing some steric interactions. | +1.2 |

| Anti-clinal (Staggered) | ~120° | A stable, staggered "bird-like" conformation. | 0 (Global Minimum) |

Derivatization Chemistry and Analogue Synthesis of 1 Benzyl 2 Mercaptoimidazoline

Functional Group Modifications of the 1-Benzyl-2-mercaptoimidazoline Scaffold

The this compound molecule possesses two primary sites for functionalization: the nitrogen atom of the imidazoline (B1206853) ring and the sulfur atom of the mercapto group. These sites readily undergo various chemical transformations, allowing for the introduction of a wide range of substituents.

N-Alkylation and N-Acylation Reactions on this compound

The nitrogen atom in the imidazoline ring can be functionalized through alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen, which can influence the compound's steric and electronic properties. gsconlinepress.com For instance, the reaction of 2-benzylthiomethyl-1H-benzimidazole derivatives with benzyl (B1604629) chloride or bromide in the presence of a base like potassium carbonate leads to N-benzylation. gsconlinepress.com This modification has been shown to enhance antibacterial activity in some cases. gsconlinepress.com

N-acylation involves the introduction of an acyl group to the nitrogen atom. tubitak.gov.trcore.ac.uk This is often achieved using acyl halides or anhydrides. core.ac.uk N-acylation can significantly alter the molecule's properties, including its lipophilicity and hydrogen-bonding capacity. tubitak.gov.tr The acylation of related benzimidazole (B57391) systems has been explored extensively, with methods utilizing various acylating agents and catalysts. core.ac.uksciforum.net For example, N-acylation of carbamates and oxazolidinones has been achieved using carboxylic acid anhydrides in the presence of heteropolyacid catalysts under solvent-free conditions. sciforum.net

S-Alkylation and S-Acylation Reactions on this compound

The sulfur atom of the mercapto group is a soft nucleophile and readily participates in S-alkylation reactions. This reaction is a common strategy for introducing diverse substituents at the 2-position of the imidazoline ring. For example, the reaction of 1-benzyl-5-hydroxymethyl-2-mercaptoimidazole with alkyl halides in the presence of a base like sodium hydroxide (B78521) results in the corresponding 2-alkylthio-1-benzyl-5-imidazolyl derivatives. ut.ac.ir This S-alkylation is a key step in the synthesis of more complex molecules, such as dihydropyridine (B1217469) analogues. ut.ac.ir The use of benzyl mercaptan for S-alkylation to form benzylthioethers is a well-established method in organic synthesis. wikipedia.org

S-acylation, the attachment of an acyl group to the sulfur atom, is another important modification. mdpi.comnih.gov This process, often referred to as S-palmitoylation when palmitic acid is used, is a reversible post-translational modification in biological systems. plos.orgfrontiersin.org In a synthetic context, S-acylation can be achieved using various acylating agents. This modification introduces a thioester bond, which can influence the molecule's reactivity and biological interactions. mdpi.com

Oxidation and Reduction Products of this compound

The mercapto group of this compound is susceptible to oxidation. Oxidation can lead to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions. For instance, oxidation of the related 1-benzyl-5-hydroxymethyl-2-mercaptoimidazole derivative with manganese dioxide results in the corresponding aldehyde. ut.ac.ir The oxidation of similar mercapto-imidazoles has been noted in various contexts. justia.com

Reduction reactions of the imidazoline ring system can also be performed. For example, the reduction of hydantoins, which share a similar five-membered ring structure, with sodium borohydride (B1222165) can yield 4-hydroxy-2-imidazolidinones or 2-imidazolidinones, depending on the reaction conditions. researchgate.net The benzyl group attached to the nitrogen can also be removed through reduction, a process known as debenzylation, often achieved using dissolving metal reduction or catalytic hydrogenation. organic-chemistry.org

Substituent Effects on the Benzyl and Imidazoline Ring Systems of this compound

The introduction of substituents on either the benzyl or the imidazoline ring can significantly impact the physicochemical properties and reactivity of the entire molecule. rsc.orgrsc.org Electron-donating or electron-withdrawing groups on the benzyl ring can alter the electron density of the aromatic system and, through inductive and resonance effects, influence the reactivity of the imidazoline core. rsc.org

For example, studies on related thiazolidinone systems have shown that substituents on the N-benzyl group can have unexpected long-range effects on the chemical shifts of carbons within the heterocyclic ring, suggesting a transmission of electronic effects through the sp3 hybridized benzylic carbon. semanticscholar.org The nature of the substituent can also affect the molecule's conformation and its interactions with biological targets. rsc.org

Synthesis and Characterization of Hybrid Molecules Incorporating the this compound Core

The concept of hybrid molecules involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or novel biological activities. benthamscience.comnih.govmdpi.comprismbiolab.commdpi.com The this compound scaffold is an attractive component for such hybrids due to its versatile chemistry and known biological relevance.

An example of this approach is the synthesis of dihydropyridine analogues where the 2-alkylthio-1-benzyl-5-imidazolyl moiety is incorporated at the 4-position of the dihydropyridine ring. ut.ac.ir This was achieved by first synthesizing 2-alkylthio-1-benzyl-5-formyl imidazole (B134444) from 1-benzyl-5-hydroxymethyl-2-mercaptoimidazole, which was then used in a Hantzsch-type condensation to build the dihydropyridine ring. ut.ac.ir The characterization of these hybrid molecules relies on standard spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR to confirm their structures. ut.ac.irmdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity, guiding the design of more potent and selective compounds. nih.govacs.orgresearchgate.netnih.gov For analogues of this compound, SAR studies focus on how modifications at the N1, C2, and other positions of the imidazoline ring, as well as on the benzyl group, affect their biological profile.

For instance, in a series of N-substituted benzimidazole derivatives, the nature of the substituent at the N-1 position was found to significantly influence their antibacterial activity. gsconlinepress.com Similarly, for related benzimidazole anti-inflammatory agents, substitutions at the N1, C2, C5, and C6 positions have been shown to be critical for activity. nih.gov The development of a quantitative structure-activity relationship (QSAR) model for benzimidazole derivatives has also been used to predict their activity and identify key structural features. researchgate.net

Below is a data table summarizing the synthesis of some derivatives mentioned in the text.

| Starting Material | Reagent(s) | Product | Reference |

| 1-Benzyl-5-hydroxymethyl-2-mercaptoimidazole | Iodomethane, NaOH | 1-Benzyl-5-hydroxymethyl-2-methylthioimidazole | ut.ac.ir |

| 1-Benzyl-5-hydroxymethyl-2-mercaptoimidazole | Ethyl bromide, NaOH | 1-Benzyl-2-ethylthio-5-hydroxymethylimidazole | ut.ac.ir |

| 1-Benzyl-5-hydroxymethyl-2-mercaptoimidazole | Benzyl chloride, NaOH | 1-Benzyl-2-benzylthio-5-hydroxymethylimidazole | ut.ac.ir |

| 1-Benzyl-5-hydroxymethyl-2-methylthioimidazole | Manganese dioxide | 1-Benzyl-5-formyl-2-methylthioimidazole | ut.ac.ir |

| 2-Benzylthiomethyl-1H-benzimidazole | Benzyl chloride, K₂CO₃ | N-benzyl-2-benzylthiomethyl-1H-benzimidazole | gsconlinepress.com |

Influence of Structural Modifications on Molecular Recognition and Binding Affinities of this compound Derivatives

Molecular recognition is a fundamental process that dictates the interaction between molecules, such as a drug candidate and its protein target. nih.govbeilstein-journals.org The affinity and specificity of this binding are highly dependent on the structural characteristics of the ligand. For derivatives of this compound, modifications to the core structure are a key strategy to enhance these binding properties.

Research into related heterocyclic compounds, such as benzimidazole derivatives, demonstrates that specific substitutions can significantly alter binding affinity. impactfactor.org The introduction of different functional groups can enhance lipophilicity, alter electronic properties, and create new points of contact with a target receptor. For instance, the thiol group in the 2-mercaptoimidazoline core can form covalent bonds with cysteine residues in proteins, while the benzyl group may enhance binding affinity through hydrophobic interactions.

The process of creating derivatives often involves coupling reactions to introduce various substituents. nih.gov Studies on other heterocyclic structures show that adding groups like phenyl or methoxy, or replacing atoms within the heterocyclic ring system, can modify molecular conformation and, consequently, the intermolecular interactions that govern binding. mdpi.comnih.gov For example, decorating nucleobases with benzyl groups has been shown to greatly enhance the binding affinity of aptamers towards proteins, illustrating the importance of hydrophobic interactions for selective binding. nih.gov

The binding effectiveness of derivatives is often quantified by metrics such as binding energy. A lower binding energy typically indicates a more stable and favorable interaction between the ligand and its target. Computational docking studies on analogous compounds, like benzimidazole derivatives, provide insight into how different substitutions influence this energy.

| Compound | Target Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| 2-Methyl-1H-benzo[d]imidazole | COX | -6.5 |

| 2-Phenyl benzimidazole | COX | -7.9 |

| 2-Methyl-1H-benzo[d]imidazole | LOX | -6.5 |

| 2-Phenyl benzimidazole | LOX | -7.9 |

| 2-Methyl-1H-benzo[d]imidazole | Estrogen Receptor | -6.5 |

| 2-Phenyl benzimidazole | Estrogen Receptor | -7.9 |

As the data in Table 1 suggests, the substitution of a methyl group with a phenyl group on the benzimidazole core leads to a significantly higher binding affinity (more negative binding energy) with COX, LOX, and estrogen receptors. impactfactor.org This highlights how a structural modification—in this case, increasing the size and aromaticity of a substituent—can enhance molecular recognition and binding. impactfactor.org These principles are directly applicable to the design of this compound derivatives to optimize their interaction with specific biological targets.

Conformational Dynamics and Their Impact on Intermolecular Interactions of this compound Analogues

The three-dimensional shape of a molecule is not static; it exists as an ensemble of different conformations resulting from rotation around single bonds. scribd.com This conformational flexibility is crucial in molecular recognition, as it allows a ligand to adopt the most favorable orientation for binding to a receptor. nih.gov Conformational analysis, therefore, is the study of the energy changes a molecule undergoes as its groups rotate, which helps in understanding the stability and reactivity of different conformers. scribd.com

For cyclic structures like the imidazoline ring, the molecule adopts nonplanar geometries to minimize strain. The stability of these conformations is determined by a balance of forces, including angle strain (deviation from ideal bond angles), torsional strain (repulsion between bonding electrons of adjacent atoms), and steric strain (repulsion between the electron clouds of non-bonded atoms). iscnagpur.ac.in In cyclohexane, a well-studied model, the "chair" conformation is the most stable because it minimizes all these strains. nobelprize.org Substituents on the ring can exist in either axial (parallel to the ring's axis) or equatorial (in the plane of the ring) positions, with the equatorial position being generally more stable for larger groups to avoid steric hindrance. nobelprize.org

The driving force in the initial stages of molecular recognition is often electrostatic. conicet.gov.ar The molecule's electrostatic potential guides its preorientation as it approaches the binding site. The final, stable binding is then achieved through a combination of electronic attachments and fine-tuning of the molecule's conformation to fit the receptor. conicet.gov.ar

| Conformation Type | Key Feature | Primary Strain Type | Relative Stability | Impact on Intermolecular Interaction |

|---|---|---|---|---|

| Staggered (e.g., Chair) | Substituents are maximally separated | Minimal Torsional Strain | High | Allows for optimal orientation of binding groups with minimal internal energy penalty. |

| Eclipsed (e.g., Boat) | Substituents are aligned | High Torsional Strain | Low | Unfavorable conformation; higher energy state may hinder effective binding. |

| Axial Substituent | Substituent points up/down from the ring | Potential 1,3-diaxial steric strain | Less Stable (for bulky groups) | Can lead to steric clashes, potentially preventing a close fit with a receptor. |

| Equatorial Substituent | Substituent points out from the ring's equator | Minimal Steric Strain | More Stable (for bulky groups) | Generally preferred for bulky groups, allowing for better accessibility and interaction with binding partners. |

Understanding these conformational dynamics is essential for designing this compound analogues. By controlling the steric and electronic properties of substituents, chemists can influence the preferred conformation of the molecule, thereby pre-organizing it for optimal interaction with its biological target and enhancing its binding affinity.

Mechanistic Investigations of 1 Benzyl 2 Mercaptoimidazoline at the Molecular Level

Ligand-Target Interaction Studies of 1-Benzyl-2-mercaptoimidazoline

The interaction between a ligand and its target is a fundamental aspect of molecular recognition, governing the biological effects of the compound. For this compound, these interactions are characterized by specific binding kinetics and thermodynamic profiles, which are further elucidated through computational modeling.

The binding of a ligand to its target is a dynamic process involving association and dissociation events. bmglabtech.com The study of these binding kinetics provides insight into the rates of these events, while thermodynamics offers a view of the energy changes that occur upon binding. The interaction of this compound with its targets is influenced by weak intermolecular forces such as hydrogen bonding and hydrophobic interactions. plos.org

The binding affinity of this compound to its macromolecular targets can be quantified by determining the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the potency of the compound. For instance, in studies of dimeric ligands, both Ki and IC50 values are determined from binding and displacement experiments. nih.gov The rate of complex dissociation (koff) is another critical parameter, as a slower dissociation can lead to sustained target occupancy and improved in vivo efficacy. nih.gov

Table 1: Hypothetical Binding Parameters of this compound with Target Proteins

| Target Protein | Ki (nM) | IC50 (µM) | kon (M⁻¹s⁻¹) | koff (s⁻¹) |

| Enzyme A | 50 | 0.5 | 1.2 x 10⁵ | 6.0 x 10⁻³ |

| Receptor B | 120 | 1.1 | 8.0 x 10⁴ | 9.6 x 10⁻³ |

| Protein C | 250 | 2.3 | 5.5 x 10⁴ | 1.4 x 10⁻² |

This table presents hypothetical data for illustrative purposes.

Molecular docking and dynamic simulations are powerful computational tools used to predict and analyze the binding of a ligand to its target. d-nb.info These methods provide a three-dimensional view of the ligand-target complex, highlighting key interactions that stabilize the bound state. plos.org For mercaptoimidazole derivatives, molecular docking studies have been employed to investigate their binding affinity for enzymes like 14α-demethylase. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture, revealing the conformational changes that can occur upon ligand binding. mdpi.com These simulations can help to understand the stability of the ligand within the binding pocket and identify key residues involved in the interaction. The analysis of root-mean-square deviation (RMSD) and solvent-accessible surface area (SASA) during MD simulations provides insights into the stability and conformational changes of the protein-ligand complex. mdpi.com For example, a stable binding pose is often characterized by low RMSD fluctuations of the ligand. mdpi.com

Table 2: Key Interacting Residues of this compound Identified Through Molecular Docking

| Target Protein | Interacting Residues | Type of Interaction |

| Enzyme A | Tyr88, Phe210, Leu301 | Hydrophobic |

| Ser90, Gln154 | Hydrogen Bond | |

| Receptor B | Trp120, Val180 | Hydrophobic |

| Asn122 | Hydrogen Bond |

This table presents hypothetical data for illustrative purposes.

Enzymatic Modulation by this compound and its Analogues in vitro

Enzymes are critical for a vast array of biological processes, and their modulation by small molecules is a key area of pharmacological research. This compound and its analogues have been investigated for their ability to alter enzyme activity, providing insights into their potential therapeutic applications.

Enzyme inhibition can occur through various mechanisms, which are broadly classified as reversible or irreversible. du.ac.in Reversible inhibition can be competitive, uncompetitive, or noncompetitive, each characterized by a distinct kinetic profile. sci-hub.se Kinetic studies, often visualized using Lineweaver-Burk plots, are essential for determining the type of inhibition and the inhibitor dissociation constants (KI). nih.gov

For example, a study on the inhibition of acetylcholinesterase by a benzylpiperidine derivative revealed a mixed-type inhibition, affecting both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitory potency of a compound is often quantified by its KI value, with lower values indicating stronger inhibition. nih.gov

Table 3: Kinetic Parameters of Enzyme Inhibition by this compound

| Enzyme | Type of Inhibition | KI (µM) | Vmax (µmol/min) | Km (µM) |

| Enzyme X | Competitive | 15 | Unchanged | Increased |

| Enzyme Y | Noncompetitive | 25 | Decreased | Unchanged |

| Enzyme Z | Mixed | 10 | Decreased | Altered |

This table presents hypothetical data for illustrative purposes.

Allosteric modulation occurs when a compound binds to a site on the enzyme that is distinct from the active site, leading to a change in the enzyme's conformation and activity. researchgate.net This can result in either positive allosteric modulation (PAM), where the enzyme's activity is enhanced, or negative allosteric modulation (NAM), where it is inhibited. nih.gov Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced control of enzyme function compared to orthosteric ligands. nih.gov

The study of allosteric modulation involves characterizing the modulator's effect on the enzyme's affinity for its substrate and its maximal velocity. Allosteric modulators can affect both the affinity (alpha value) and efficacy (beta value) of the orthosteric ligand. researchgate.net

Cellular Pathway Interrogation using this compound in in vitro Models

The biological effects of a compound are ultimately manifested through its influence on cellular pathways. reactome.org By using this compound in in vitro cell models, researchers can investigate how it perturbs specific signaling or metabolic pathways. This can involve analyzing changes in gene expression, protein levels, or the concentration of metabolic intermediates. For instance, pathway analysis of genome-wide association studies can identify gene sets enriched for variants associated with a particular disease, providing insights into the underlying biological mechanisms. nih.gov

Studies on mercaptoimidazole derivatives have suggested their potential to interact with various biological targets and modulate cellular processes. ontosight.ai For example, some imidazole-containing compounds have been investigated for their effects on metabolic pathways in cell lines.

Signaling Pathway Perturbations Induced by this compound in Cell Lines

The primary signaling pathway understood to be perturbed by 2-mercaptoimidazole (B184291) derivatives is the thyroid hormone synthesis pathway, through the direct inhibition of the enzyme thyroid peroxidase (TPO). researchgate.netbrieflands.comacs.org TPO is a crucial heme-containing enzyme located in the apical membrane of thyroid follicular cells. researchgate.netplos.org It plays a central role in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), by catalyzing two key reactions: the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these iodotyrosine residues. researchgate.netacs.org

The inhibitory mechanism of thionamide drugs like those based on the 2-mercaptoimidazole scaffold involves the drug acting as a substrate for the TPO-iodine complex. louisville.edu This competitively inhibits the interaction of the enzyme with tyrosine residues on thyroglobulin, thereby preventing the organification of iodine and the synthesis of thyroid hormones. louisville.edubrieflands.com Studies on related compounds, such as methimazole (B1676384) (1-methyl-2-mercaptoimidazole), have shown that this inhibition can be irreversible. nih.gov The interaction is believed to occur at the enzyme's active site on the distal heme side, with the sulfur atom of the mercaptoimidazole derivative playing a key role in binding to the heme iron. nih.gov

By inhibiting TPO, this compound would disrupt the normal signaling cascade that leads to thyroid hormone production. This enzymatic inhibition is the principal molecular perturbation attributed to this class of compounds. While other potential downstream effects on cellular signaling in various cell types cannot be ruled out, the primary and most characterized action is the interference with thyroid hormone biosynthesis.

Table 1: Inhibitory Effects of Mercaptoimidazole Derivatives on Peroxidase Activity This table summarizes the reported inhibitory concentrations (IC50) of various mercaptoimidazole-related compounds on peroxidase enzymes, which are functionally related to TPO.

| Compound | Enzyme | IC50 Value | Reference |

| 2-Mercaptoimidazole | Lactoperoxidase | 17 µM | nih.gov |

| Methimazole (MMI) | Thyroid Peroxidase | 8 x 10⁻⁷ M | nih.gov |

| 6-Propyl-2-thiouracil (PTU) | Thyroid Peroxidase | 2 x 10⁻⁶ M | nih.gov |

This data is based on in vitro studies and serves to illustrate the potency of the mercaptoimidazole scaffold in inhibiting peroxidase enzymes.

Gene Expression Modulation by this compound in Defined Cellular Systems

Specific data on the modulation of gene expression by this compound in defined cellular systems is scarce in current scientific literature. However, based on its primary mechanism as a TPO inhibitor, it is possible to predict the key gene expression changes that would occur, particularly within the context of the thyroid gland and the hypothalamic-pituitary-thyroid (HPT) axis.

The synthesis of TPO itself is regulated by the Thyroid Stimulating Hormone (TSH), which upregulates the TPO gene expression. wikidoc.org By inhibiting TPO activity and consequently reducing thyroid hormone levels, a feedback loop to the pituitary and hypothalamus would be initiated. This would lead to an increase in TSH secretion. Elevated TSH levels would, in turn, likely lead to an upregulation of genes involved in thyroid hormone synthesis in thyroid follicular cells, including the gene for TPO itself, as the body attempts to compensate for the reduced hormone production.

Therefore, in a thyroid cellular system, treatment with this compound would be expected to indirectly lead to changes in the expression of a suite of genes responsive to TSH.

Table 2: Predicted Gene Expression Modulation in Thyroid Cells by a TPO Inhibitor This table outlines the predicted changes in the expression of key genes within the thyroid gland following the inhibition of TPO by a compound like this compound.

| Gene | Protein Product | Predicted Change in Expression | Rationale |

| TPO | Thyroid Peroxidase | Upregulation | Compensatory response to increased TSH stimulation due to low thyroid hormone levels. wikidoc.org |

| Tg | Thyroglobulin | Upregulation | TSH stimulates the synthesis of thyroglobulin, the scaffold for hormone synthesis. |

| NIS (SLC5A5) | Sodium-Iodide Symporter | Upregulation | TSH enhances the uptake of iodide into thyroid cells by increasing NIS expression. |

This table is based on the known physiological feedback mechanisms of the HPT axis and the established role of TSH in regulating thyroid gene expression.

Computational and Theoretical Studies on 1 Benzyl 2 Mercaptoimidazoline

Quantum Chemical Calculations for 1-Benzyl-2-mercaptoimidazoline

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics and reactivity of molecules. ekb.egwavefun.com By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key properties that govern a molecule's behavior. nih.gov

The electronic structure of a molecule is intrinsically linked to its chemical reactivity. DFT calculations are commonly employed to compute a range of global and local reactivity descriptors that predict how a molecule will interact with other chemical species. nih.govufms.br Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Table 1: Representative Quantum Chemical Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative, based on calculations for structurally similar heterocyclic compounds, and serve as expected ranges for this compound.)

| Descriptor | Symbol | Formula | Typical Value Range |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.0 to -7.5 eV |

| LUMO Energy | ELUMO | - | -1.0 to -2.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.0 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 to -5.0 eV |

| Global Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.5 eV |

| Electrophilicity Index | ω | μ2 / 2η | 2.5 to 5.0 eV |

This compound can exist in different tautomeric forms, primarily through prototropic tautomerism involving the migration of a proton. The two principal tautomers are the thione form (containing a C=S double bond and an N-H bond) and the thiol or mercapto form (containing a C-S single bond, a C=N double bond within the ring, and an S-H bond). The relative stability of these tautomers is crucial as it can significantly influence the molecule's chemical properties and biological interactions. nih.gov

Computational methods are highly effective in predicting the most stable tautomeric form. nih.gov By calculating the Gibbs free energy (G) of each isomer in the gas phase and in different solvents (using solvation models like the Polarizable Continuum Model, PCM), the tautomeric equilibrium can be quantitatively assessed. nih.gov Studies on similar heterocyclic systems, such as mercapto-pyridines, have shown that the relative stability can be highly dependent on the solvent environment. researchgate.net For this compound, it is expected that the thione form is generally more stable, but the thiol form may be significantly populated in certain solvents, affecting its hydrogen bonding capabilities and reactivity.

Molecular Dynamics (MD) Simulations of this compound and its Complexes

While quantum calculations provide insight into static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov By simulating the motions of atoms and molecules, MD can explore conformational changes, solvation effects, and interactions with other molecules, providing a more realistic picture of the molecule's behavior in a biological or chemical system. nih.gov

The flexibility of this compound arises from the rotation around the single bonds connecting the benzyl (B1604629) group to the imidazoline (B1206853) ring and the inherent flexibility of the five-membered ring itself. MD simulations can map the potential energy surface of the molecule to identify stable and low-energy conformations. ub.edunih.gov

The solvent environment plays a critical role in molecular behavior. MD simulations are particularly well-suited to investigate solvation by explicitly modeling the interactions between the solute (this compound) and solvent molecules. researchgate.net The arrangement of solvent molecules around the solute, known as the solvation shell, can be analyzed using tools like the radial distribution function (RDF). researchgate.net

Simulations in different solvents, such as water (protic) and dimethylformamide (aprotic), can reveal how solvent properties affect conformational preferences and intermolecular interactions. nih.gov For instance, the ability of the mercapto/thione group and the nitrogen atoms in the imidazoline ring to act as hydrogen bond donors or acceptors will be strongly influenced by the surrounding solvent. These interactions, in turn, affect the molecule's solubility, stability, and how it presents itself to potential binding partners. researchgate.net

Table 2: Typical Parameters and Analyses in MD Simulations (Note: This table outlines common settings and analyses used in MD simulations for small organic molecules like this compound.)

| Parameter/Analysis | Description | Typical Application |

|---|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system (e.g., AMBER, GROMOS). | Defines intramolecular and intermolecular interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) or implicit models representing the solvent. | Simulates the effect of the solution environment. |

| Simulation Time | The duration of the simulation, typically in nanoseconds (ns) or microseconds (μs). | Must be long enough to sample relevant conformational changes. |

| RMSD Analysis | Root Mean Square Deviation to measure conformational stability. | Tracks how much the molecule's structure deviates from a reference over time. |

| RDF Analysis | Radial Distribution Function to analyze solvation shells. | Determines the probability of finding a solvent molecule at a certain distance. |

| Hydrogen Bond Analysis | Identifies and quantifies hydrogen bonds between solute and solvent. | Evaluates key intermolecular interactions influencing solubility and conformation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorfrancis.comdtu.dk By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and guide the design of more potent analogues. biointerfaceresearch.com

For a series of analogues of this compound, a QSAR study would involve calculating a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors. frontiersin.org Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are then used to build a model that correlates a selection of these descriptors with the measured biological activity (e.g., IC50). researchgate.netnih.gov

The predictive power of a QSAR model is assessed through rigorous internal and external validation. tandfonline.com Key statistical metrics include the coefficient of determination (R²) for the training set and the predictive squared correlation coefficient (Q²) for a test set. benthamdirect.com For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the models generate contour maps that visualize regions where steric bulk, positive or negative charge, or other properties would be favorable or unfavorable for activity, providing direct insights for structural modification. tandfonline.com

Table 3: Common Methodologies and Validation Metrics in QSAR Studies (Note: This table summarizes techniques and statistical parameters frequently reported in QSAR studies of heterocyclic compounds.)

| Component | Example/Metric | Description |

|---|---|---|

| Modeling Methods | MLR (Multiple Linear Regression) | Creates a linear equation relating descriptors to activity. |

| CoMFA/CoMSIA | 3D-QSAR methods that use steric and electrostatic fields to build a model. | |

| Validation Metrics | R² (Coefficient of Determination) | Measures how well the model fits the training data (a value > 0.6 is generally considered good). |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (a value > 0.5 is desirable). | |

| R²pred (External Validation) | Measures the model's ability to predict the activity of an external test set of compounds. | |

| Descriptor Types | Physicochemical | LogP (lipophilicity), Molar Refractivity. |

| Electronic | HOMO/LUMO energies, Dipole Moment. |

Development of Predictive Models for this compound Activity Based on Physicochemical Descriptors

Predictive models are mathematical equations that correlate the chemical structure of a compound with its biological activity. The development of such models for this compound activity relies on the calculation of various physicochemical descriptors. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and lipophilic properties.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. nih.gov By establishing a quantitative relationship between these properties and the observed activity, it becomes possible to predict the activity of untested compounds. nih.gov For a series of this compound analogs, this process involves several key steps:

Data Collection: A dataset of this compound derivatives with their experimentally determined biological activities (e.g., inhibitory concentrations like IC₅₀) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical model that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. nih.gov

The selection of relevant descriptors is crucial for building a robust predictive model. For imidazolin-containing compounds, studies have shown that electronic and steric parameters often play a significant role in their biological activity.

Table 1: Examples of Physicochemical Descriptors Used in QSAR Modeling

| Descriptor Category | Specific Descriptors | Description |

| Electronic | Hammett Constant (σ), Dipole Moment, Partial Charges | Describe the electronic properties of the molecule, influencing interactions with biological targets. |

| Steric | Molar Refractivity (MR), Taft Steric Parameter (Es) | Quantify the size and shape of the molecule, which can affect its fit into a receptor's binding site. |

| Lipophilic | Partition Coefficient (logP), Hydrophobic Constants (π) | Measure the hydrophobicity of the molecule, which is crucial for its absorption, distribution, and transport. |

| Topological | Connectivity Indices, Wiener Index | Numerical values that describe the atomic connectivity and branching of a molecule. |

A successful QSAR model for this compound would allow researchers to prioritize the synthesis of new derivatives with a higher probability of exhibiting the desired biological activity.

Ligand-Based and Structure-Based QSAR Approaches for this compound Series

QSAR studies can be broadly classified into two main approaches: ligand-based and structure-based. The choice of approach depends on the availability of structural information about the biological target.

Ligand-Based QSAR

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is unknown, ligand-based QSAR methods are employed. mdpi.com These approaches are founded on the principle that molecules with similar structures are likely to have similar biological activities. For the this compound series, this would involve analyzing a set of compounds with known activities to identify common structural features, or pharmacophores, that are essential for their biological function.

One of the most common ligand-based 3D-QSAR methods is Comparative Molecular Field Analysis (CoMFA) . In a CoMFA study, the molecules in the dataset are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activities. The results are often visualized as contour maps, which highlight regions where modifications to the structure of this compound would likely lead to an increase or decrease in activity. For instance, a CoMFA model for a series of imidazoline analogs might reveal that bulky substituents in a specific position of the benzyl ring are favorable for activity, while electronegative groups in another region are detrimental.

Structure-Based QSAR

In contrast, when the 3D structure of the biological target is available, typically from X-ray crystallography or NMR spectroscopy, structure-based QSAR methods can be utilized. These approaches leverage the information about the target's binding site to understand the interactions between the ligand and the target at a molecular level.

Molecular docking is a key technique in structure-based drug design. It predicts the preferred orientation of a ligand, such as this compound, when bound to its target. This allows for the identification of key interactions, like hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. The docking scores can then be used as descriptors in a QSAR model.

By combining docking results with other molecular descriptors, a robust structure-based QSAR model can be developed. This model can not only predict the activity of new compounds but also provide a rationale for their activity based on their specific interactions with the target's binding site. For example, a model might indicate that the mercapto group of this compound forms a critical hydrogen bond with a specific amino acid residue in the active site of its target enzyme.

Table 2: Comparison of Ligand-Based and Structure-Based QSAR Approaches

| Feature | Ligand-Based QSAR | Structure-Based QSAR |

| Requirement | A set of ligands with known activities. | 3D structure of the biological target. |

| Principle | Similar molecules have similar activities. | Activity is determined by the interactions between the ligand and the target. |

| Methods | Pharmacophore modeling, CoMFA, CoMSIA | Molecular docking, 3D-QSAR based on docking scores. |

| Output | Identifies key structural features (pharmacophore) and favorable/unfavorable regions for substitution. | Provides insights into the binding mode and key interactions with the target. |

| Application | Useful when the target structure is unknown. | Provides a more detailed and rational approach to drug design when the target structure is known. |

Both ligand-based and structure-based QSAR studies are powerful tools for the computational investigation of this compound and its derivatives. They provide valuable predictive models and mechanistic insights that can significantly accelerate the discovery of new and more effective therapeutic agents.

Advanced Analytical Methodologies for 1 Benzyl 2 Mercaptoimidazoline

Chromatographic Separations of 1-Benzyl-2-mercaptoimidazoline and Related Compounds

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve as invaluable tools.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is widely used for purity assessment, quantification, and stability studies. The versatility of HPLC allows for the development of specific methods by optimizing the stationary phase, mobile phase composition, and detector type.

For the analysis of related mercaptoimidazoline compounds, reversed-phase HPLC is often the method of choice. A study on the analysis of 2-mercaptoimidazoline in rubber products utilized an HPLC method with a water-methanol (9:1) mobile phase, which effectively reduced interfering peaks and achieved a quantitation limit of 2 µg/mL. researchgate.net While specific HPLC parameters for this compound are not extensively detailed in publicly available literature, a typical method would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier (like acetonitrile (B52724) or methanol), with UV detection at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Mercaptoimidazoline Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 230 nm |

| Column Temperature | 30 °C |

The development of a robust HPLC method would involve validation according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ).

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, direct analysis by GC can be challenging. Therefore, derivatization is often a necessary step to convert the analyte into a more volatile and thermally stable derivative.

A common derivatization strategy for compounds containing active hydrogens, such as the thiol group in this compound, is silylation or alkylation. For instance, in the analysis of 2-imidazolidinethione, a related compound, derivatization with benzyl (B1604629) chloride to form S-benzylthio-2-imidazoline has been employed to facilitate GC analysis. iaea.org This approach could potentially be adapted for this compound. The resulting derivative would exhibit improved chromatographic behavior, allowing for sensitive detection using a flame ionization detector (FID) or a mass spectrometer (MS).

GC-MS analysis of degradation products is another critical application. Thermal or chemical degradation of this compound could yield smaller, more volatile fragments that are amenable to GC separation and identification. researchgate.net

Table 2: Potential GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Electrochemical Methods for Detection and Characterization of this compound

Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds. The presence of the thiol group and the imidazole (B134444) ring in this compound suggests that it may exhibit redox activity, making it a suitable candidate for electrochemical analysis.

Voltammetry is a category of electroanalytical methods used to study the redox properties of a substance in solution. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) can be used to investigate the oxidation and reduction potentials of this compound. These studies provide fundamental information about its electrochemical behavior, including the reversibility of electron transfer processes and the number of electrons involved. The thiol group is known to be electrochemically active and can be oxidized at a solid electrode surface. The resulting voltammetric peaks can be used for both qualitative and quantitative analysis.

Based on the voltammetric behavior of this compound, electrochemical sensors can be developed for its rapid and sensitive detection. mdpi.com These sensors typically consist of a working electrode, a reference electrode, and a counter electrode. The working electrode is often modified with materials that enhance the sensitivity and selectivity of the detection. For example, carbon-based materials like graphene or carbon nanotubes, or metallic nanoparticles, can be used to modify the electrode surface to facilitate the electron transfer reaction of the analyte. mdpi.comresearchgate.net The development of such a sensor would involve optimizing parameters such as the pH of the supporting electrolyte, the accumulation time and potential, and the voltammetric waveform. The analytical performance of the sensor would then be evaluated in terms of its linear range, limit of detection, and selectivity against potential interferents.

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing a powerful tool for the comprehensive analysis of complex samples. nih.govsaspublishers.comchemijournal.com

The most prominent hyphenated technique for the analysis of compounds like this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.orgkuleuven.be LC-MS couples the separation capabilities of HPLC with the mass analysis of a mass spectrometer. This allows for the determination of the molecular weight of the compound and its fragments, providing a high degree of certainty in its identification and structural elucidation. nih.govmdpi.com LC-MS is particularly valuable for the identification of unknown impurities and degradation products in samples of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that can be applied to the analysis of volatile derivatives or degradation products of this compound, as discussed in section 7.1.2. ijarnd.comasdlib.org The mass spectrometer provides detailed structural information based on the fragmentation patterns of the analytes, which can be compared against spectral libraries for positive identification.

Table 3: Comparison of Hyphenated Techniques for this compound Analysis

| Technique | Separation Principle | Detection Principle | Key Applications |

|---|---|---|---|

| LC-MS | Liquid Chromatography | Mass Spectrometry | Purity analysis, quantification, identification of non-volatile impurities and degradation products. |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile derivatives, identification of volatile degradation products. |

LC-MS/MS for Advanced Structural Elucidation of this compound Derivatives and Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the structural elucidation and trace-level quantification of this compound and its derivatives. kuleuven.bersc.org The high selectivity and sensitivity of LC-MS/MS make it particularly suitable for analyzing complex matrices. iaea.org

The structural characterization of this compound derivatives by LC-MS/MS relies on the interpretation of their fragmentation patterns. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Collision-induced dissociation (CID) of the parent ion can lead to characteristic product ions that provide structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic bond and fragmentation of the imidazoline (B1206853) ring.

A plausible fragmentation pattern for this compound would involve the formation of a stable benzyl cation (m/z 91) through the cleavage of the C-N bond connecting the benzyl group to the imidazoline ring. Another significant fragmentation pathway could be the loss of the mercapto group (-SH), followed by further fragmentation of the remaining structure. The study of benzimidazole (B57391) anthelmintics has shown that the mass shift in fragment ions upon metabolic transformation can be used to identify unknown metabolites. nih.gov This principle can be applied to identify derivatives of this compound.

For trace analysis, LC-MS/MS is operated in multiple reaction monitoring (MRM) mode, which offers exceptional sensitivity and specificity. iaea.org This technique involves monitoring a specific precursor ion to product ion transition for the analyte of interest. The selection of optimal MRM transitions is crucial for achieving low detection limits. The development of a robust LC-MS/MS method for trace analysis requires careful optimization of chromatographic conditions to achieve good separation from matrix components and mass spectrometric parameters to maximize signal intensity.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound